Clorotoluron-d6

Descripción general

Descripción

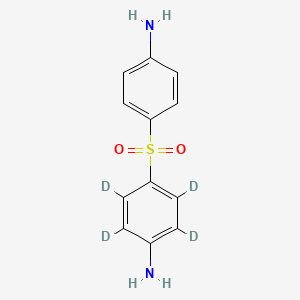

Chlorotoluron-d6 is a deuterium-labeled analog of chlorotoluron, a substituted phenylurea herbicide. This compound is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Chlorotoluron itself is known for its application in controlling broadleaf and annual grass weeds in cereal crops.

Aplicaciones Científicas De Investigación

Chlorotoluron-d6 is extensively used in scientific research, particularly in:

Chemistry: As a tracer in reaction mechanisms and kinetic studies.

Biology: To study the metabolism and degradation pathways of herbicides in plants and microorganisms.

Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.

Industry: In environmental monitoring to track the fate of herbicides in soil and water.

Mecanismo De Acción

Target of Action

Chlorotoluron-d6, a deuterium-labeled variant of Chlorotoluron , is a member of the phenylurea class of herbicides . Its primary target is the photosystem II in plants . This system plays a crucial role in the photosynthesis process, which is essential for plant growth and survival .

Mode of Action

Chlorotoluron-d6 acts as an inhibitor of photosynthesis . It achieves this by blocking the Q B plastoquinone binding site of photosystem II . This prevents electron flow from Q A to Q B, thereby interrupting the photosynthetic electron transport chain . The interruption of this process inhibits the plant’s ability to convert light energy into chemical energy, leading to the plant’s death .

Biochemical Pathways

The primary biochemical pathway affected by Chlorotoluron-d6 is photosynthesis . By inhibiting photosystem II, Chlorotoluron-d6 disrupts the light-dependent reactions of photosynthesis . This prevents the plant from producing ATP and NADPH, two molecules that are critical for the light-independent reactions of photosynthesis . As a result, the plant cannot synthesize glucose, which is necessary for its growth and survival .

Pharmacokinetics

It’s known that stable heavy isotopes like deuterium have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary result of Chlorotoluron-d6’s action is the death of the plant . By inhibiting photosynthesis, Chlorotoluron-d6 starves the plant of the glucose it needs to grow and survive . This makes Chlorotoluron-d6 an effective herbicide for controlling broadleaf and annual grass weeds in cereal crops .

Action Environment

Chlorotoluron is moderately soluble in water, volatile with a high potential for leaching to groundwater . . These properties suggest that environmental factors such as soil type, rainfall, and temperature could influence the action, efficacy, and stability of Chlorotoluron-d6.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of chlorotoluron-d6 involves the deuteration of chlorotoluron. The starting material, chlorotoluron, is synthesized by treating a substituted aryl amine (aniline) with phosgene to form its isocyanate derivative, which is then reacted with dimethylamine. The deuteration process involves replacing the hydrogen atoms in the dimethylamine group with deuterium atoms.

Reaction Steps:

Formation of Isocyanate: [ \text{Aryl-NH}_2 + \text{COCl}_2 \rightarrow \text{Aryl-NCO} ]

Reaction with Dimethylamine: [ \text{Aryl-NCO} + \text{NH}(\text{CD}_3)_2 \rightarrow \text{Aryl-NHCON}(\text{CD}_3)_2 ]

Industrial Production Methods

Industrial production of chlorotoluron-d6 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterated product. The use of deuterated reagents and solvents is critical in maintaining the deuterium labeling throughout the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Chlorotoluron-d6 undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form hydroxylated derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

Oxidation: Hydroxylated chlorotoluron-d6 derivatives.

Reduction: Amino-chlorotoluron-d6.

Substitution: Various substituted chlorotoluron-d6 compounds depending on the nucleophile used.

Comparación Con Compuestos Similares

Chlorotoluron-d6 is compared with other deuterium-labeled phenylurea herbicides such as:

Diuron-d6: Another deuterium-labeled phenylurea herbicide with similar applications but different substitution patterns.

Monuron-d6: A deuterium-labeled herbicide with a single chlorine substitution.

Uniqueness

Chlorotoluron-d6 is unique due to its specific substitution pattern (3-chloro-4-methylphenyl) and its application in selective weed control in cereal crops. Its deuterium labeling provides an advantage in research applications, allowing for detailed studies on its behavior and effects in various environments.

Propiedades

IUPAC Name |

3-(3-chloro-4-methylphenyl)-1,1-bis(trideuteriomethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-7-4-5-8(6-9(7)11)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14)/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCGFZXSOMJFOA-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)NC1=CC(=C(C=C1)C)Cl)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747351 | |

| Record name | N'-(3-Chloro-4-methylphenyl)-N,N-bis[(~2~H_3_)methyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219803-48-1 | |

| Record name | N'-(3-Chloro-4-methylphenyl)-N,N-bis[(~2~H_3_)methyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1219803-48-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B583736.png)

![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)

![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B583741.png)

![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B583742.png)

![L-[2-13C]glucose](/img/structure/B583748.png)